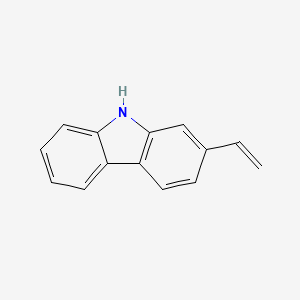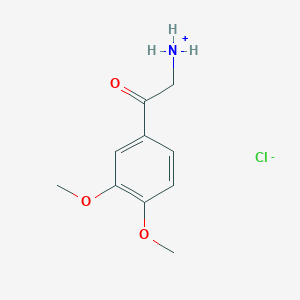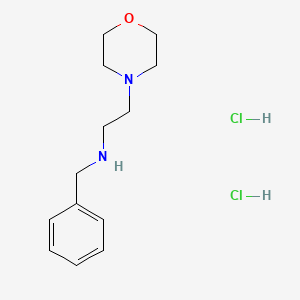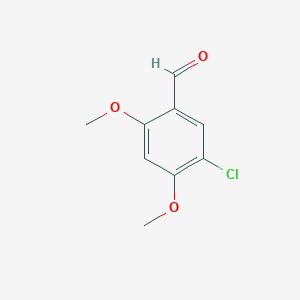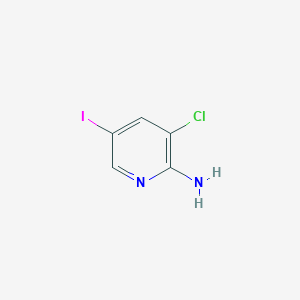
Auriculin A
Vue d'ensemble
Description
Auriculin A is a synthetic atrial natriuretic factor (ANF) peptide known for its hemodynamic effects. It is primarily used in scientific research to study its influence on renal vasoconstriction, arterial baroreflex control of heart rate, systemic blood pressure, and perfusion pressure in various animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Auriculin A is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage of the peptide: from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Auriculin A primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products: The primary product of these reactions is the this compound peptide itself, with a molecular weight of 2542.81 g/mol and a sequence of 104 amino acids .
Applications De Recherche Scientifique
Auriculin A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating renal and cardiovascular functions.
Medicine: Explored for its potential therapeutic effects in conditions related to renal and cardiovascular health.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
Auriculin A exerts its effects by binding to specific receptors in the body, leading to a cascade of molecular events:
Comparaison Avec Des Composés Similaires
Auriculin A is unique among natriuretic peptides due to its specific sequence and hemodynamic effects. Similar compounds include:
Auriculin B: Another synthetic atrial natriuretic factor with a slightly different amino acid sequence.
Atriopeptin I, II, III: Variants of atrial natriuretic peptides with distinct sequences and biological activities.
Urodilatin: A renal-specific natriuretic peptide with similar effects on sodium excretion and vasodilation
This compound stands out due to its specific sequence and potent effects on renal and cardiovascular functions, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H168N38O33S2/c1-8-51(5)80-98(172)124-41-75(150)125-53(7)82(156)129-59(28-29-72(106)147)87(161)137-66(44-143)86(160)123-42-77(152)127-61(34-50(3)4)84(158)122-43-78(153)128-70(96(170)134-64(37-73(107)148)91(165)138-68(46-145)93(167)133-63(36-55-22-14-11-15-23-55)90(164)131-60(100(174)175)27-19-33-119-104(114)115)48-176-177-49-71(140-95(169)69(47-146)139-94(168)67(45-144)136-83(157)56(105)24-16-30-116-101(108)109)97(171)132-62(35-54-20-12-10-13-21-54)85(159)121-39-74(149)120-40-76(151)126-57(25-17-31-117-102(110)111)88(162)142-81(52(6)9-2)99(173)135-65(38-79(154)155)92(166)130-58(89(163)141-80)26-18-32-118-103(112)113/h10-15,20-23,50-53,56-71,80-81,143-146H,8-9,16-19,24-49,105H2,1-7H3,(H2,106,147)(H2,107,148)(H,120,149)(H,121,159)(H,122,158)(H,123,160)(H,124,172)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,156)(H,130,166)(H,131,164)(H,132,171)(H,133,167)(H,134,170)(H,135,173)(H,136,157)(H,137,161)(H,138,165)(H,139,168)(H,140,169)(H,141,163)(H,142,162)(H,154,155)(H,174,175)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t51-,52-,53-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHQKHAKHCKJG-NNAOVHMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H168N38O33S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238557 | |
| Record name | Atrial natriuretic factor prohormone (8-33) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-87-3 | |
| Record name | Atrial natriuretic factor prohormone (8-33) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic factor prohormone (8-33) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


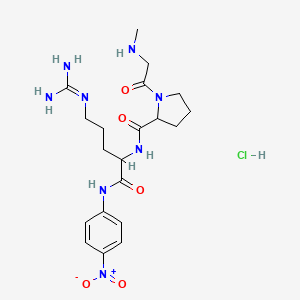
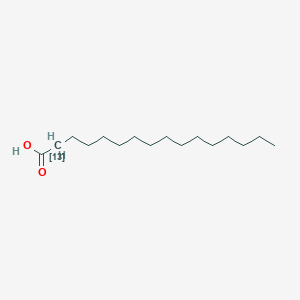
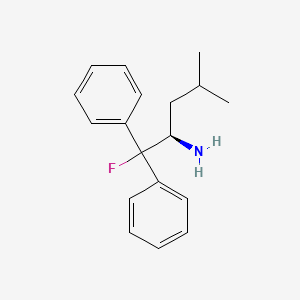

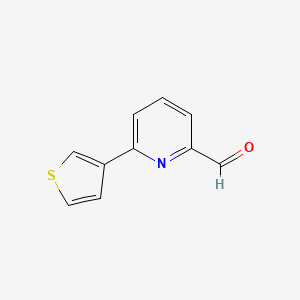
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)
